Phenyl 4-chloro-1-hydroxy-2-naphthoate
Description
Structural Classification within Naphthoate Esters and Chlorinated Hydroxynaphthalenes
Phenyl 4-chloro-1-hydroxy-2-naphthoate is a member of two significant classes of organic compounds: naphthoate esters and chlorinated hydroxynaphthalenes.
As a naphthoate ester , it is formally derived from 4-chloro-1-hydroxy-2-naphthoic acid, where the carboxylic acid group is esterified with phenol (B47542). Naphthoate esters are esters of naphthalenecarboxylic acids and are known for their applications as intermediates in the synthesis of dyes, pharmaceuticals, and other complex organic molecules. The presence of the bulky naphthalene (B1677914) ring system imparts specific steric and electronic properties to these esters.
Concurrently, it belongs to the family of chlorinated hydroxynaphthalenes . This classification highlights the presence of a chlorine atom and a hydroxyl group on the naphthalene core. Chlorinated naphthalenes, in general, have been historically used in various industrial applications, though their environmental persistence has led to scrutiny. The introduction of a hydroxyl group can significantly alter the chemical reactivity and biological activity of the chlorinated naphthalene scaffold. The specific substitution pattern on the naphthalene ring—a chlorine atom at the 4-position and a hydroxyl group at the 1-position—further defines its chemical character and potential reactivity.
The key structural features are summarized in the table below:
| Feature | Description |
| Core Structure | Naphthalene |
| Functional Groups | Phenyl Ester, Chloro, Hydroxyl |
| Parent Acid | 4-chloro-1-hydroxy-2-naphthoic acid |
| Parent Alcohol | Phenol |
Overview of Academic Research Trajectories and Significance
Academic research on this compound appears to be in a nascent stage, with a limited number of studies focusing directly on this specific molecule. However, by examining research on its constituent parts and related structures, its potential significance can be inferred.
Research on its precursor, 4-chloro-1-hydroxy-2-naphthoic acid , indicates its utility as a versatile intermediate in organic synthesis. ontosight.ai This carboxylic acid can undergo various reactions, such as esterification and amidation, to produce a range of derivatives. ontosight.ai The presence of the chloro and hydroxyl groups on the naphthalene ring makes it a valuable building block for creating more complex molecules with potential applications in pharmaceuticals and dye manufacturing. ontosight.ai
Studies on the related, non-chlorinated compound, phenyl 1-hydroxy-2-naphthoate (B8527853) , have explored its properties as a liquid crystal intermediate and its potential use in the synthesis of natural products and anti-carcinogenic compounds. ossila.com Research has also delved into its spectroscopic properties, including infrared and UV-induced photochemistry, providing insights into its molecular structure and behavior. mdpi.com
The primary research application noted for this compound itself is in the field of analytical chemistry. A reverse-phase high-performance liquid chromatography (RP-HPLC) method has been developed for its analysis. sielc.com This method is scalable and can be used for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies. sielc.com This suggests its potential use as a reference standard or a molecule of interest in metabolic studies.
While extensive research dedicated solely to this compound is not abundant, its structural similarity to compounds with known biological and material science applications suggests a fertile ground for future investigation. The combination of a chlorinated naphthalene core, a hydroxyl group, and a phenyl ester moiety presents a unique electronic and steric profile that could be exploited in the design of novel functional molecules.
Structure
3D Structure
Properties
IUPAC Name |
phenyl 4-chloro-1-hydroxynaphthalene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClO3/c18-15-10-14(16(19)13-9-5-4-8-12(13)15)17(20)21-11-6-2-1-3-7-11/h1-10,19H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPJEXLNOGLBCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(C3=CC=CC=C3C(=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70189811 | |
| Record name | Phenyl 4-chloro-1-hydroxy-2-naphthoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70189811 | |
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Molecular Weight |
298.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36268-75-4 | |
| Record name | Phenyl 4-chloro-1-hydroxy-2-naphthalenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36268-75-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Phenyl 4-chloro-1-hydroxy-2-naphthoate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036268754 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenyl 4-chloro-1-hydroxy-2-naphthoate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl 4-chloro-1-hydroxy-2-naphthoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.116 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | PHENYL 4-CHLORO-1-HYDROXY-2-NAPHTHOATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthesis and Derivatization Strategies
Direct Esterification and Acylation Routes
Direct esterification and acylation reactions are fundamental methods for the synthesis of esters like phenyl 4-chloro-1-hydroxy-2-naphthoate. These routes typically involve the reaction of a carboxylic acid or its derivative with an alcohol or a phenol (B47542).
The reaction would likely proceed by the initial formation of a complex between the Lewis acid and the naphthol, followed by nucleophilic attack of the naphthol on the phenyl chloroformate. The reaction mixture is typically heated to reflux and then worked up to isolate the desired product. prepchem.com The final product can be purified by recrystallization. prepchem.com
Table 1: Reactants for the Synthesis of Phenyl 1-hydroxy-2-naphthoate (B8527853) prepchem.com
| Reactant | Molecular Formula | Amount (moles) |
|---|---|---|
| 1-Naphthol (B170400) | C₁₀H₈O | 0.20 |
| Phenyl Chloroformate | C₇H₅ClO₂ | 0.204 |
The esterification of naphthoic acids is a common method to produce a wide array of naphthoate esters. ontosight.ai This transformation can be achieved through various established methods, including Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Other methods may utilize coupling agents or the conversion of the carboxylic acid to a more reactive species like an acyl chloride. The choice of method depends on the specific substrate and the desired ester.
Functional Group Transformations and Naphthoate Scaffold Modification
The naphthoate scaffold, once synthesized, can undergo a variety of functional group transformations to create a diverse range of derivatives. These modifications can alter the electronic and steric properties of the molecule, leading to new compounds with potentially different biological or material properties.
Reductive methylation is a transformation that can be applied to naphthoate esters. rsc.org This reaction typically involves the use of a reducing agent in the presence of a methyl source. For instance, naphthoic esters can be reductively methylated using sodium in distilled liquid ammonia. rsc.org This process leads to the formation of methylated ester derivatives. rsc.org
An interesting approach to synthesizing 1-hydroxy-2-naphthoic acid esters involves a Lewis acid-mediated rearrangement of oxabenzonorbornadienes. nih.govnih.govacs.org This unexpected 1,2-acyl shift provides access to novel substitution patterns on the 1-hydroxy-2-naphthoate scaffold. nih.govnih.govacs.org The proposed mechanism involves the opening of the oxa-bridge to form a carbocation, followed by a 1,2-acyl shift and subsequent rearomatization to yield the final product. nih.gov This methodology has also been instrumental in correcting the characterization of products from related rearrangements that were previously misassigned. nih.gov
Table 2: Examples of Naphthoic Acid Derivatives from Oxabenzonorbornadiene Rearrangement nih.gov
| Starting Material | Product |
|---|---|
| Oxabenzonorbornadiene | 1-Hydroxy-2-naphthoic acid ester |
| C3-substituted oxabenzonorbornadiene | 4-Hydroxy-1-naphthoic acid ester |
Hydroxynaphthoic acids and their derivatives can serve as ligands for the synthesis of metal-organic compounds. researchgate.netgoogle.com These compounds are formed by the coordination of a metal ion with an organic ligand. Metal(II) complexes, for example, have been synthesized from Schiff base ligands derived from 2-hydroxynaphthoic acid derivatives. researchgate.net The synthesis of metal-organic frameworks (MOFs) can also be achieved using hydroxynaphthoic acids, where the metal precursor and the organic ligand are exposed to a reaction medium such as liquid or supercritical CO₂. google.com
Synthesis of N-Substituted 1-Hydroxy-4-sulfamoyl-2-naphthoate Scaffolds as Analogues
The synthesis of N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoate scaffolds has been developed as part of structure-based drug design efforts to create novel small-molecule inhibitors of the Mcl-1 oncoprotein. nih.gov The design of these analogues was driven by the goal of exploiting specific interactions within the binding pockets of the protein, particularly a salt bridge with the residue R263 and interactions with the p2 and p3 pockets. nih.gov
The synthetic route to access these target molecules is notably efficient, requiring just two primary steps from a commercially available starting material. nih.gov This streamlined process suggests that further optimization and diversification of the scaffold can be achieved with minimal synthetic effort. nih.gov
The general synthetic scheme commences with commercially available 1-hydroxy-2-naphthoic acid. nih.gov The first step involves a regioselective 4-chlorosulfonylation to produce a key sulfonyl chloride intermediate. This intermediate is then reacted with a variety of substituted anilines to yield the final N-substituted 1-hydroxy-4-sulfamoyl-2-naphthoate analogues. nih.gov
Step 1: Regioselective 4-Chlorosulfonylation
The initial step of the synthesis is the regioselective chlorosulfonylation of 1-hydroxy-2-naphthoic acid (Compound 4 in the scheme). This reaction yields the sulfonyl chloride intermediate, 4-(chlorosulfonyl)-1-hydroxy-2-naphthoic acid (Compound 5 ). Following the reaction, this intermediate is typically isolated by pouring the reaction mixture over ice and can be used in the subsequent step without the need for further purification. nih.gov
Step 2: Sulfonamide Formation
The research findings indicate that this synthetic approach successfully produced potent inhibitors. nih.gov Molecular modeling and subsequent biological evaluation showed that hydrophobic interactions with the p2 pocket of the Mcl-1 protein dominate the affinity of the most favorable ligands. nih.gov For instance, one of the synthesized analogues demonstrated a high binding affinity with a Ki value of 31 nM. nih.gov
Advanced Spectroscopic and Structural Characterization
Vibrational Spectroscopy for Molecular Fingerprinting
While specific matrix-isolation infrared (IR) spectroscopic data for Phenyl 4-chloro-1-hydroxy-2-naphthoate is not extensively detailed in available literature, significant insights can be drawn from studies on its parent compound, Phenyl 1-hydroxy-2-naphthoate (B8527853) (PHN). mdpi.comossila.com The study of PHN isolated in cryogenic argon and N₂ matrices provides a model for understanding the vibrational modes. mdpi.com
In such studies, the compound's most stable conformation is one where an intramolecular hydrogen bond exists between the hydroxyl group (O-H) and the carbonyl group (C=O) of the ester. mdpi.com This interaction significantly influences the vibrational frequencies.
Key spectral regions for the parent compound, PHN, show dominant bands that are foundational for interpreting the spectrum of its chlorinated derivative. A broad feature observed between 3460–3350 cm⁻¹ is attributed to the stretching mode of the hydrogen-bonded O–H group. mdpi.com The region from 1800–1100 cm⁻¹ is characterized by strong bands corresponding to the C=O stretch and various mixed modes involving C-O stretching and O-H bending. mdpi.com The introduction of a chlorine atom at the 4-position on the naphthyl ring in this compound would be expected to primarily influence the vibrational modes within the aromatic ring structure and potentially induce shifts in the other functional group frequencies due to its electronic effects.
| Vibrational Mode | Frequency Range (cm⁻¹) (Argon Matrix) | Assignment |
|---|---|---|
| ν(O–H) | 3435, 3375 | Stretching of intramolecularly H-bonded hydroxyl group |
| ν(C=O) | ~1671 (predicted) | Carbonyl stretch of the ester group |
| δ(O–H) / ν(C–O) / ν(C–C) | ~1328 (predicted) | Mixed mode with major contributions from O–H bending and C–O/C–C stretching |
| ν(C–O–C) | ~1185 (predicted) | Anti-symmetric stretching of the ester O–C–O bond |
Note: The data presented is based on studies of the closely related parent compound, Phenyl 1-hydroxy-2-naphthoate, as detailed in the cited literature. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.
Experimental ¹H NMR spectroscopic data for this compound have not been reported in the reviewed scientific literature. A theoretical spectrum would show distinct signals corresponding to the protons on the phenyl and naphthyl rings. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing effects of the chloro and ester groups and the electron-donating effect of the hydroxyl group.
Publicly available, peer-reviewed experimental ¹³C NMR data for this compound could not be located. Such a spectrum would be expected to display 17 distinct signals for each unique carbon atom in the molecule, with the carbonyl carbon of the ester appearing at a characteristic downfield chemical shift.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and can provide structural information through analysis of fragmentation patterns. The molecular formula of this compound is C₁₇H₁₁ClO₃, corresponding to a molecular weight of approximately 298.72 g/mol . nih.gov
A detailed experimental mass spectrum and an analysis of the fragmentation pathways for this compound are not available in the cited sources. Analysis via mass spectrometry would confirm the molecular mass, and the isotopic pattern of the molecular ion peak would be characteristic of a monochlorinated compound. Fragmentation would likely involve the loss of the phenoxy group or cleavage of the ester bond.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photochemical Investigations
The photophysical and photochemical properties of this compound and its parent compound, Phenyl 1-hydroxy-2-naphthoate (PHN), have been the subject of detailed spectroscopic studies. These investigations provide insights into the electronic transitions and the subsequent chemical transformations that occur upon absorption of UV light.
The solvatochromism of Phenyl 1-hydroxy-2-naphthoate (PHN), a closely related analogue of the title compound, has been investigated to understand the influence of solvent polarity on its electronic absorption and emission spectra. The compound exhibits solvatochromism, which is attributed to intramolecular proton transfer. ossila.com This phenomenon is influenced by the intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl group. ossila.com The dipole moment of the molecule in both the ground and excited states is also a key factor in its solvatochromic behavior. ossila.com
| Solvent Feature | Effect on UV-Vis Spectrum | Reference |
| Polarity | Shifts in λmax (solvatochromism) | ossila.com |
| Hydrogen Bonding | Influences intramolecular proton transfer | ossila.com |
| Refractive Index | Can affect molar absorptivity | d-nb.info |
Upon irradiation with UV light, Phenyl 1-hydroxy-2-naphthoate (PHN) undergoes photoreactions, with decarbonylation being a major process. mdpi.comresearchgate.net This has been studied in detail using matrix isolation infrared spectroscopy. mdpi.com When isolated in cryogenic argon and nitrogen matrices and subjected to narrowband UV irradiation in the range of 331.7–235.0 nm, PHN was observed to decarbonylate. mdpi.comresearchgate.net
The primary products of this photoreaction are 2-phenoxynaphthalen-1-ol and carbon monoxide (CO). mdpi.comresearchgate.net The efficiency of the decarbonylation process was found to be dependent on the excitation wavelength, with shorter wavelengths leading to a higher efficiency of the reaction. mdpi.com Theoretical computations have complemented these experimental findings, providing insights into the conformational stability of the molecule and the mechanisms of the photo-induced transformation. mdpi.comresearchgate.net
| Wavelength Range | Observed Photoreaction | Products | Reference |
| 331.7–235.0 nm | Photodecarbonylation | 2-phenoxynaphthalen-1-ol, Carbon Monoxide | mdpi.comresearchgate.net |
X-ray Diffraction Analysis for Crystalline Structure Determination
While the specific crystallographic data for this compound is not detailed in the provided search results, the study of similar structures, such as N'-acetyl-N'-phenyl-2-naphthohydrazide and various 1,4-naphthoquinone (B94277) derivatives, highlights the common techniques used for structure elucidation. eurjchem.comscielo.brresearchgate.net These studies typically involve solving the crystal structure by direct methods and refining it using full-matrix least-squares procedures. eurjchem.com The resulting structural information helps in understanding intermolecular interactions like hydrogen bonding and π-π stacking, which stabilize the crystal structure. eurjchem.com
For a related compound, 4-methylphenyl 4-chlorobenzoate, the crystal structure was determined to be monoclinic. nih.gov The dihedral angle between the two aromatic rings is a key feature of its molecular conformation. nih.gov
| Compound | Crystal System | Space Group | Key Structural Features | Reference |
| N'-acetyl-N'-phenyl-2-naphthohydrazide | Triclinic | P-1 | Network of N-H···O and C-H···O hydrogen bonds | eurjchem.com |
| 3-hydroxy-4-phenyl-1,5-benzodiazepin-2-one derivatives | - | - | Seven-membered diazepine (B8756704) ring in a boat conformation | mdpi.com |
| 4-Methylphenyl 4-chlorobenzoate | Monoclinic | - | Dihedral angle between phenyl rings of 51.86 (4)° | nih.gov |
Chromatographic Methodologies for Analysis and Purification
Chromatographic techniques are essential for the analysis and purification of this compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for these purposes.
A reverse-phase HPLC method has been developed for the analysis of this compound. sielc.comsielc.com This method utilizes a Newcrom R1 column with a mobile phase consisting of acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.comsielc.com For applications compatible with mass spectrometry (MS), phosphoric acid can be substituted with formic acid. sielc.comsielc.com The method is suitable for fast UPLC (Ultra-Performance Liquid Chromatography) applications by using columns with smaller 3 µm particles. sielc.comsielc.com This analytical method can also be applied to monitor the progress of chemical reactions and to assess the purity of the compound. researchgate.net
| Parameter | Condition | Reference |
| Column | Newcrom R1 | sielc.comsielc.com |
| Mobile Phase | Acetonitrile (MeCN), Water, Phosphoric Acid | sielc.comsielc.com |
| MS-Compatible Mobile Phase | Acetonitrile (MeCN), Water, Formic Acid | sielc.comsielc.com |
| UPLC Application | Use of 3 µm particle columns | sielc.comsielc.com |
The developed HPLC method for this compound is scalable and can be adapted for preparative chromatography. sielc.comsielc.com This allows for the isolation and purification of the compound from reaction mixtures or for the separation of impurities. sielc.comsielc.com Preparative chromatography utilizes the same principles as analytical HPLC but with larger columns and higher flow rates to handle larger quantities of material. This is crucial for obtaining highly pure samples of this compound for further research and applications.
Computational and Theoretical Investigations of Molecular Properties and Reactivity
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Conformation
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure and three-dimensional shape (conformation) of molecules. mdpi.comresearchgate.net These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry and reactivity.
The three-dimensional structure of Phenyl 4-chloro-1-hydroxy-2-naphthoate is not rigid. Rotation is possible around the single bonds, particularly the C-O bond of the ester linkage and the bond connecting the ester to the phenyl ring. This rotation gives rise to different spatial arrangements known as conformers, each with a distinct energy level.
Computational studies on peri-disubstituted naphthalenes show that significant steric repulsion between adjacent substituents can force functional groups to rotate out of the naphthalene (B1677914) plane to achieve a more stable, lower-energy state. mdpi.com In this compound, steric hindrance between the phenyl ester group, the hydroxyl group, and the chlorine atom likely leads to a non-planar ground state conformation.
DFT calculations can map the potential energy surface by systematically rotating these bonds. This analysis identifies the most stable conformer (the global minimum) and other low-energy conformers (local minima), as well as the energy barriers for converting between them. The relative energies of these conformers are crucial for understanding the molecule's predominant shape in various environments.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (C-C-O-C) | Relative Energy (kcal/mol) | Description |
|---|---|---|---|
| Global Minimum | ~45° | 0.00 | Twisted conformation minimizing steric clash between the phenyl ring and the naphthalene core. |
| Local Minimum | ~135° | 2.5 | Alternative twisted conformation with a higher relative energy. |
| Transition State | 0° | 8.1 | Planar arrangement representing the energy barrier to rotation, destabilized by steric repulsion. |
A key structural feature of this compound is the potential for a strong intramolecular hydrogen bond between the hydrogen of the 1-hydroxyl group and the carbonyl oxygen of the 2-naphthoate ester. acs.org This interaction forms a stable six-membered quasi-ring, a motif known as a Resonance-Assisted Hydrogen Bond (RAHB). mdpi.com
The formation of such bonds significantly influences molecular conformation and properties. nih.gov Quantum chemical calculations can characterize this bond in several ways:
Geometric Parameters: The calculations provide precise bond lengths and angles. A short distance between the hydroxyl hydrogen and the carbonyl oxygen (typically < 2.0 Å) and an O-H···O angle close to 180° are indicative of a strong hydrogen bond.
Vibrational Frequencies: The O-H stretching frequency in the calculated infrared (IR) spectrum is significantly red-shifted (moved to a lower wavenumber) and broadened compared to a free hydroxyl group, providing theoretical evidence of the H-bond's strength.
Table 2: Calculated Parameters for the Intramolecular Hydrogen Bond
| Parameter | Calculated Value | Significance |
|---|---|---|
| d(H···O) | 1.75 Å | Short distance indicates a strong hydrogen bond. |
| ∠(O-H···O) | 165° | Near-linear angle, characteristic of strong hydrogen bonding. |
| Δν(O-H) | -450 cm⁻¹ | Large red-shift in the calculated IR stretching frequency confirms H-bond formation. |
| E(HB) | -9.8 kcal/mol | Significant stabilization energy attributed to the hydrogen bond. |
Tautomers are isomers that readily interconvert, often through the migration of a proton. wikipedia.org The 1-hydroxy-naphthalene structure of the title compound represents the 'enol' form. It can theoretically exist in equilibrium with a 'keto' tautomer, where the proton has moved from the hydroxyl oxygen to a carbon atom, disrupting the aromaticity of one of the naphthalene rings.
While no specific studies exist for this compound, research on related systems like 1-hydroxy-2-naphthaldehyde Schiff bases and naphthoquinone oximes provides valuable insights. rsc.orgresearchgate.netias.ac.in In these systems, both enol and keto forms can coexist, and the position of the equilibrium is sensitive to factors like solvent polarity and substitution patterns. nih.gov
Computational studies on these related molecules have shown that the enol form is generally more stable. This stability is largely due to the preservation of the aromatic system of the naphthalene rings, which would be partially lost in the keto form. Theoretical calculations can quantify the energy difference (ΔE) between the tautomers, allowing for the prediction of the equilibrium constant (KT). For most 1-hydroxy-2-naphthoate (B8527853) systems, the equilibrium lies heavily in favor of the aromatic enol form.
Mechanistic Pathways Elucidation through Theoretical Modeling
Theoretical modeling is a powerful asset for mapping out potential chemical reactions, identifying the most likely pathways by calculating the energies of reactants, products, and the transition states that connect them.
Acyl shift reactions, such as the Fries rearrangement, involve the migration of an acyl group (in this case, the phenoxycarbonyl group) from an oxygen atom to a carbon atom on the aromatic ring. Such reactions are often catalyzed by acids or light.
Theoretical modeling can elucidate the mechanism of a potential acyl shift in this compound. By using DFT, chemists can:
Map the reaction coordinate for the migration of the ester group.
Locate the high-energy transition state structure.
Calculate the activation energy barrier for the reaction.
These calculations can help determine the feasibility of the reaction and predict the regioselectivity—that is, which carbon atom on the naphthalene ring is the most likely destination for the migrating group. Competing pathways, such as intramolecular versus intermolecular mechanisms, can be compared to determine the most favorable route.
The sites on a molecule that are most susceptible to attack by an electrophile (an electron-seeking species) can be predicted using quantum chemical calculations. This is achieved by analyzing the molecule's ground-state electronic structure.
Several computational tools are employed for this purpose:
Frontier Molecular Orbital (FMO) Theory: The Highest Occupied Molecular Orbital (HOMO) represents the region from which an electron is most easily removed. The location of the HOMO can indicate the most probable site for electrophilic attack. For this compound, the HOMO is expected to be localized on the electron-rich naphthalene ring system, activated by the hydroxyl group.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are attractive to electrophiles.
Fukui Functions: These functions provide a more quantitative measure of the change in electron density at a specific atom when an electron is added or removed, highlighting the most reactive sites for nucleophilic and electrophilic attack.
These analyses would collectively predict that the naphthalene ring is the primary site for electrophilic substitution, with the activating effect of the hydroxyl group directing attackers to specific positions, modulated by the steric hindrance from the bulky ester group and the chlorine atom.
Table 3: Computational Prediction of Electrophilic Reactivity
| Computational Tool | Predicted Reactive Site | Rationale |
|---|---|---|
| HOMO Analysis | Naphthalene Ring (C5, C7 positions) | These positions possess the highest orbital coefficients in the HOMO, indicating high electron availability. |
| MEP Map | Region around the hydroxylated ring | Shows the most negative electrostatic potential, indicating the most nucleophilic area. |
| Fukui Functions | Carbon atoms ortho and para to the -OH group | Quantitatively identifies these atoms as the most susceptible to electrophilic attack. |
Molecular Interactions and Binding Dynamics (Computational)
Computational studies, particularly molecular docking and molecular dynamics simulations, provide critical insights into the binding behavior and interaction of naphthoate analogues with biological targets. These in silico methods are instrumental in understanding structure-activity relationships at a molecular level.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For analogues of this compound, such as N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides, induced-fit docking (IFD) studies have been employed to investigate their interaction with protein targets like phosphatidylinositol 3-kinases (PI3Kα). researchgate.net These studies reveal that such derivatives can effectively occupy the binding site of the protein and interact with key amino acid residues. researchgate.net Similarly, docking studies on other 1-hydroxy-naphthyl substituted heterocycles have been used to understand their binding interactions with enzymes, helping to explain their observed biological activity. nih.govscienceopen.com
Molecular dynamics (MD) simulations offer a more dynamic picture of molecular interactions over time. mdpi.comnih.gov This technique computes the physical movements of atoms and molecules, providing detailed information on the stability of protein-ligand complexes, conformational changes, and the role of solvent molecules. mdpi.comnih.gov For instance, MD simulations have been used to investigate the behavior of naphthalene, the core structure of naphthoates, on various surfaces and its interaction with water molecules. mdpi.comnih.gov These simulations reveal that even at low temperatures, there is significant mobility of interacting molecules on the naphthalene surface, indicating a dynamic rather than static binding configuration. nih.gov The application of MD simulations is broad, covering the characterization of protein-ligand interactions, membrane permeability, and protein structure and dynamics, making it a powerful tool for drug design and development. nih.gov
Table 1: Key Applications of Computational Simulations for Naphthoate Analogues
| Simulation Type | Application | Key Insights |
|---|---|---|
| Molecular Docking | Predicting binding modes of N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides with PI3Kα. researchgate.net | Identification of key binding residues and occupation of the active site. researchgate.net |
| Molecular Docking | Understanding binding interactions of 1-hydroxy-naphthyl substituted heterocycles. nih.govscienceopen.com | Correlation of binding patterns with experimental antibacterial activity. scienceopen.com |
| Molecular Dynamics | Investigating the interaction of naphthalene with water molecules. nih.gov | Reveals active mobility and dynamically changing binding configurations of water on the aromatic surface. nih.gov |
| Molecular Dynamics | Characterizing biomolecular systems for drug design. nih.gov | Provides insights into protein-ligand stability, conformational changes, and interaction dynamics. nih.gov |
Structure-based drug design utilizes the three-dimensional structure of biological targets to design and optimize inhibitors. For compounds related to this compound, specifically 1-hydroxy-2-naphthoate-based inhibitors of the anti-apoptotic protein Mcl-1, this approach has proven effective. nih.govnih.gov The design strategy for these inhibitors is driven by exploiting specific interactions within the protein's binding pocket, such as forming a salt bridge with key residues (e.g., Arginine 263) and engaging with specific hydrophobic pockets (p2 and p3). nih.gov
Computational modeling, using approaches like Site-Identification by Ligand Competitive Saturation (SILCS), can qualitatively guide ligand design and help develop quantitative models for inhibitor binding affinity and selectivity. nih.govnih.gov For example, SILCS FragMaps can define the protein surface and highlight regions where specific chemical moieties would be favorable. nih.gov In the case of Mcl-1 inhibitors, analysis suggested that larger nonpolar groups could enhance binding in a particular pocket. nih.gov This guided the synthesis of analogues with modified substituents, leading to the discovery of potent and selective inhibitors. nih.gov The selectivity of these inhibitors for Mcl-1 over other related proteins like Bcl-xL was found to be driven by interactions with a deeper hydrophobic pocket in Mcl-1. nih.gov
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org These in silico tools are crucial for facilitating rational drug design by identifying key chemical properties that influence a compound's potency. nih.gov
For a series of 1,4-naphthoquinones, which are structurally related to the naphthoate core, QSAR modeling was performed to understand their anticancer activities. nih.gov Predictive models were constructed using multiple linear regression, which successfully correlated the compounds' structures with their activity against various cancer cell lines. nih.gov The QSAR models indicated that the anticancer activity was influenced by several molecular descriptors. nih.gov
Table 2: Key Molecular Descriptors Influencing Anticancer Activity of Naphthoquinones from a QSAR Study nih.gov
| Descriptor Type | Specific Descriptors | Influence on Activity |
|---|---|---|
| Polarizability | MATS3p, BELp8 | Potent anticancer activity is mainly influenced by polarizability. |
| Van der Waals Volume | GATS5v, GATS6v, Mor16v | The volume of the molecule plays a significant role. |
| Mass | G1m | The mass of the compound is a contributing factor. |
| Electronegativity | E1e | Electronegativity influences the compound's interactions. |
| Dipole Moment | Dipole, EEig15d | The dipole moment affects the molecule's polarity and binding. |
These validated QSAR models can then be used to predict the activities of new, unsynthesized compounds, thereby guiding the design of more potent analogues and prioritizing synthetic efforts. wikipedia.orgnih.gov The development of QSAR models is a key component in modern computational chemistry, applied in fields ranging from drug discovery to risk assessment of chemicals. wikipedia.orgmdpi.com
Prediction of Non-linear Optical (NLO) Properties
Computational methods, particularly those based on density functional theory (DFT) and time-dependent DFT (TD-DFT), are widely used to predict the non-linear optical (NLO) properties of organic molecules. rsc.orgnih.gov Organic compounds with significant NLO properties are of great interest for applications in optoelectronics and photonics. nih.govresearchgate.net The NLO response in these molecules often arises from the delocalization of π-electrons within a conjugated system, typically involving electron donor and acceptor groups connected by a π-linker, which facilitates intramolecular charge transfer (ICT). nih.gov
For related aromatic systems like naphthyridine and naphthalimide derivatives, DFT calculations have been employed to investigate key NLO parameters such as the dipole moment (μ), linear polarizability (α), and first and second hyperpolarizabilities (β and γ, respectively). rsc.orgnih.govresearchgate.net These studies show that modifying the molecular structure, for instance by extending π-conjugation or altering donor-acceptor groups, can significantly enhance NLO properties. rsc.orgnih.gov Computational analyses such as Frontier Molecular Orbital (FMO) and Natural Bond Orbital (NBO) studies help to understand the ICT process and stability of the compounds. nih.gov The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial parameter, with smaller energy gaps often correlating with higher NLO responses. nih.gov Theoretical predictions of absorption spectra can also provide insights into the electronic transitions responsible for the NLO effects. rsc.org Such computational screening allows for the rational design of novel organic materials with promising NLO characteristics before undertaking synthetic work. nih.gov
Chemical Reactivity and Transformation Pathways
Esterification and Hydrolysis Mechanisms
The formation and cleavage of the ester bond are fundamental reactions for Phenyl 4-chloro-1-hydroxy-2-naphthoate. Esterification involves the reaction of the parent carboxylic acid, 4-chloro-1-hydroxy-2-naphthoic acid, with phenol (B47542), while hydrolysis represents the reverse process.
Esterification: The synthesis of this compound from 4-chloro-1-hydroxy-2-naphthoic acid and phenol typically proceeds via acid-catalyzed esterification, often referred to as Fischer esterification. The mechanism involves the protonation of the carboxylic acid's carbonyl group, which enhances its electrophilicity. Phenol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the phenyl ester.
Hydrolysis: The hydrolysis of this compound can be catalyzed by either acid or base, with the latter, known as saponification, being an irreversible process. wikipedia.org
Acid-Catalyzed Hydrolysis: This is the microscopic reverse of Fischer esterification. The ester's carbonyl oxygen is protonated, making the carbonyl carbon more susceptible to nucleophilic attack by water. wikipedia.orgdlut.edu.cn A tetrahedral intermediate is formed, and after proton transfers, phenol is eliminated as the leaving group, regenerating the carboxylic acid and releasing a proton. wikipedia.org The reaction is an equilibrium process. wikipedia.org
Base-Catalyzed Hydrolysis (Saponification): This reaction is initiated by the nucleophilic attack of a hydroxide (B78521) ion on the ester's carbonyl carbon, forming a tetrahedral intermediate. barbatti.org The subsequent elimination of the phenoxide ion is driven by the reformation of the carbonyl group. The phenoxide ion then deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt and phenol. barbatti.org This final acid-base step is essentially irreversible and drives the reaction to completion. wikipedia.org
Table 1: Comparison of Acid- and Base-Catalyzed Hydrolysis of this compound
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Catalyst | Acid (e.g., H₂SO₄, HCl) | Base (e.g., NaOH, KOH) |
| Reversibility | Reversible | Irreversible |
| Initial Step | Protonation of the carbonyl oxygen | Nucleophilic attack by hydroxide ion |
| Intermediate | Tetrahedral intermediate | Tetrahedral intermediate |
| Products | 4-chloro-1-hydroxy-2-naphthoic acid + Phenol | Salt of 4-chloro-1-hydroxy-2-naphthoic acid + Phenol |
Reactions Involving Aromatic Halogenation and Substitution
The naphthalene (B1677914) ring system of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution reactions. The existing substituents—the chloro group, the hydroxyl group, and the phenyl ester group—will direct the position of further substitution.
Nucleophilic Aromatic Substitution (SNAr): The presence of the electron-withdrawing chloro group on the aromatic ring makes this compound a potential substrate for nucleophilic aromatic substitution. nih.govresearchgate.net For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, and a good leaving group must be present. libretexts.org In this case, the chloro group can act as the leaving group. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.org Strong nucleophiles can displace the chloride, particularly if the reaction is facilitated by the electronic effects of the other substituents.
Reductive Processes (e.g., Birch-type Reductions)
The aromatic naphthalene core of this compound can be partially reduced under Birch reduction conditions. sciencemadness.org This reaction involves the use of an alkali metal (like sodium or lithium) dissolved in liquid ammonia, with an alcohol as a proton source. sciencemadness.orgsigmaaldrich.com The reaction proceeds via a single electron transfer from the metal to the aromatic ring, forming a radical anion. sigmaaldrich.com This is followed by protonation and a second electron transfer and protonation sequence. sigmaaldrich.com
The regioselectivity of the Birch reduction on substituted naphthalenes is influenced by the electronic nature of the substituents. sciencemadness.org Electron-donating groups, such as the hydroxyl group, and electron-withdrawing groups, like the ester and chloro groups, will direct the reduction to different positions on the rings. For naphthalene derivatives, reduction typically occurs in one of the rings, leading to a dihydronaphthalene product. acs.org The presence of multiple functional groups on this compound makes predicting the exact outcome complex, as the chloro and ester groups are also susceptible to reduction under these conditions. sigmaaldrich.com
Photochemical Transformations (e.g., Photodecarbonylation)
Upon absorption of ultraviolet light, this compound may undergo various photochemical transformations. Two notable reactions for aryl esters are the photo-Fries rearrangement and photodecarbonylation.
Photo-Fries Rearrangement: This photochemical reaction involves the conversion of a phenolic ester into a hydroxy aryl ketone. wikipedia.orgsigmaaldrich.com The reaction proceeds through a radical mechanism, where the ester linkage is cleaved homolytically to form a radical pair. wikipedia.org This radical pair can then recombine in an ortho or para position to the hydroxyl group, followed by tautomerization to yield an acyl-substituted phenol. wikipedia.org For this compound, this would lead to the migration of the 4-chloro-1-hydroxy-2-naphthoyl group to the ortho or para position of the phenol ring.
Photodecarbonylation: Esters of naphthoic acids can also undergo photodecarboxylation upon irradiation. acs.org This process involves the cleavage of the ester bond and the subsequent loss of carbon dioxide. The mechanism can be complex and may involve the formation of radical intermediates. The efficiency and products of photodecarboxylation are highly dependent on the specific structure of the ester and the reaction conditions.
Metal Chelation and Complexation Chemistry of Hydroxynaphthoate Ligands
The 1-hydroxy-2-naphthoate (B8527853) moiety in this compound possesses the structural requirements for acting as a chelating ligand for metal ions. The hydroxyl group and the carbonyl oxygen of the ester can coordinate to a metal center, forming a stable chelate ring. While the phenyl ester itself might not be the primary ligand used in coordination chemistry due to potential hydrolysis, the parent 4-chloro-1-hydroxy-2-naphthoic acid is a versatile ligand.
Hydroxynaphthoic acids and their derivatives can form coordination compounds with a variety of metal ions. cardiff.ac.uknih.gov The coordination can occur through the deprotonated hydroxyl group and the carbonyl oxygen of the carboxylate group. researchgate.net This chelation enhances the stability of the resulting metal complexes. nih.gov The study of such complexes is relevant in fields such as catalysis and materials science. The specific coordination geometry and the properties of the resulting metal complexes would depend on the metal ion, the stoichiometry of the reaction, and the presence of other coordinating ligands. cardiff.ac.uk
Research Applications in Advanced Organic Synthesis and Materials Science
Role as Synthetic Intermediates in Fine Chemical Production
The unique arrangement of functional groups in Phenyl 4-chloro-1-hydroxy-2-naphthoate, including a naphthalene (B1677914) ring system with hydroxyl, carboxyl (as a phenyl ester), and chloro substituents, allows it to serve as a versatile building block in the synthesis of more complex organic molecules. ontosight.ai Its reactivity enables various chemical transformations, making it a key component in the production of specialized, high-value chemicals. ontosight.ai
Precursors for Pharmaceutical Intermediates
The naphthoic acid framework is of significant interest in medicinal chemistry. The parent compound, 4-chloro-1-hydroxy-2-naphthoic acid, is utilized as a starting material or intermediate in the synthesis of certain pharmaceutical compounds. ontosight.ai Derivatives known as hydroxynaphthoates play a crucial role in drug discovery and have been employed as intermediates for synthesizing anti-carcinogenic compounds. ossila.com The structure of this compound makes it a suitable precursor for creating more elaborate molecules, such as 4-phenyl-4H-naphtho(2,1-b)pyran derivatives, which are explored for their pharmaceutical potential. google.com Furthermore, analytical methods developed for this compound are noted as being suitable for pharmacokinetic studies, indicating its relevance in the drug development pipeline. sielc.comsielc.com
Utility in Agrochemical Intermediate Synthesis
The structural motifs present in this compound are also found in various agrochemicals. The synthesis of anilides from related structures like 3-hydroxy-2-naphthoic acid demonstrates the utility of this class of compounds in forming amide bonds, a common linkage in many pesticides and herbicides. ucj.org.ua The reactivity of the naphthoate structure allows for the creation of diverse derivatives, making it a plausible intermediate for the synthesis of complex active ingredients in the agrochemical industry.
Role in Dye and Pigment Production
Naphthoic acid derivatives are integral to the production of various dyes and pigments, largely due to the chromophoric nature of the naphthalene ring system. ontosight.ai The extended conjugated pi-electron system in the molecule is responsible for absorbing light in the visible spectrum, which gives rise to color. The specific substituents on the naphthalene core, such as the chloro and hydroxyl groups in this compound, can modulate the electronic properties of the chromophore, thereby fine-tuning the color and fastness properties of the resulting dyes and pigments. ontosight.ai
Table 1: Applications in Fine Chemical Production
| Application Area | Role of this compound | Key Structural Feature |
|---|---|---|
| Pharmaceuticals | Precursor for complex active pharmaceutical ingredients. ontosight.aiossila.com | Naphthoate scaffold. |
| Agrochemicals | Intermediate for synthesizing active ingredients. ucj.org.ua | Reactive naphthalene core. |
| Dyes & Pigments | Building block for chromophore synthesis. ontosight.ai | Naphthalene ring system. |
Contributions to Materials Science Research
The rigid and planar structure of the naphthalene core in this compound makes it an attractive candidate for the development of advanced materials with specific electronic and optical properties.
Liquid Crystalline Systems and Intermediates (based on related naphthoates)
A closely related compound, Phenyl 1-hydroxy-2-naphthoate (B8527853), is recognized as a nematic liquid crystal intermediate. ossila.com The inherent rigidity and rod-like shape of these molecules are prerequisites for the formation of liquid crystalline phases. The phenyl ester of the naphthoic acid contributes to the molecular anisotropy that encourages the self-assembly into ordered, fluid phases characteristic of liquid crystals. These materials are fundamental to display technologies and other advanced optical applications.
Development of Optoelectronic Materials (e.g., NLO materials)
The same class of compounds, including Phenyl 1-hydroxy-2-naphthoate, is used in the field of optoelectronic materials. ossila.com The extensive π-conjugated system of the naphthoate structure is responsible for its electronic and photophysical properties. Such molecules are investigated for applications that rely on the interaction of light and electricity. The potential for intramolecular charge transfer, especially in substituted derivatives, makes them candidates for research into nonlinear optical (NLO) materials, which can alter the properties of light and are used in technologies like frequency conversion and optical switching.
Table 2: Applications in Materials Science
| Application Area | Role of Naphthoate Structure | Relevant Properties |
|---|---|---|
| Liquid Crystals | Intermediate for forming nematic phases. ossila.com | Molecular rigidity and anisotropy. |
| Optoelectronics | Core structure for functional materials. ossila.com | Extended π-conjugated system. |
Research on Photochromic Compounds utilizing Naphthoate Scaffolds
The investigation of photochromic compounds, materials that reversibly change color upon exposure to light, has identified naphthoate scaffolds as a promising area of research. While direct studies on this compound are not extensively documented in this context, the broader class of naphthopyran derivatives, which share a core structural similarity, has been a significant focus. These compounds exhibit a characteristic photochromic effect based on the reversible cleavage of a C-O bond, leading to a colored, open-ring isomer upon irradiation with UV light. nih.gov
Another area of investigation involves the development of water-soluble 3H-naphtho[2,1-b]pyran derivatives. nih.gov These compounds are of particular interest for biological applications. For example, a synthesized naphthopyran with an iminodiacetic acid substituent has been shown to act as a light-controlled reversible binding switch for metal ions like Ca2+, Mg2+, and Sr2+ in buffered aqueous solutions. nih.govnih.gov The photochemically ring-opened form of this molecule exhibited a significantly increased affinity for Ca2+, with a binding affinity difference of approximately 77-fold at a pH of 7.6. nih.govnih.gov This highlights the potential for creating photoswitchable chelators for studying biological signaling pathways.
The table below summarizes the characteristics of some studied naphthopyran derivatives, illustrating the influence of structural modifications on their photochromic behavior.
| Compound Class | Substituents | Key Findings |
| 2H-naphtho[1,2-b]pyran | Halo, methyl, cyclopropyl, aryl | Dimerization in acid led to photochromic dimers. Substituent nature affects photochromic properties and thermal fade. ekb.eg |
| 3H-naphtho[2,1-b]pyran | Iminodiacetic acid at position 5 | Water-soluble; acts as a light-controlled reversible binding switch for metal ions. nih.gov |
| 3H-naphtho[2,1-b]pyran | Piperazine derivatives | The amino group at the 8-position induces a significant bathochromic shift of the colored form's absorption. researchgate.net |
Novel Catalyst and Reagent Development through Naphthoate Derivatives
Naphthoate derivatives, including naphthoic acids, serve as versatile building blocks and precursors in the development of novel catalysts and reagents for advanced organic synthesis. Their rigid aromatic structure and the presence of functional groups like carboxyl and hydroxyl moieties make them suitable for incorporation into more complex catalytic systems.
One approach involves the use of naphthoic acid derivatives in the synthesis of metal-organic frameworks (MOFs). A study reported the synthesis of a porous zirconium-based MOF, where 7-amino-naphthalene-1,3-disulfonic acid was attached to a UiO-66-NH2 framework. rsc.org This material demonstrated high efficiency as a multifunctional catalyst in one-pot Mannich reactions to produce β-acetamido ketones. The high catalytic activity was attributed to the high surface area and the synergistic effect between the Lewis acidic zirconium nodes and the Brønsted acidic sulfonic acid groups. rsc.org
Furthermore, naphthoic acid derivatives have been investigated as lead compounds for designing specific enzyme inhibitors, which can be considered a form of targeted reagent development. For instance, 3,5-dihydroxy-2-naphthoic acid was identified as a novel lead compound for designing lactate (B86563) dehydrogenase (LDH) specific inhibitors. frontiersin.orgnih.gov This research highlights the potential of naphthoate structures to serve as scaffolds for developing reagents with high biological specificity. The accessibility of naphthoic acid compounds for artificial synthesis further enhances their appeal in drug discovery and reagent development. frontiersin.orgnih.gov
The development of catalysts can also involve the use of naphthoate-related structures in nanoparticle systems. For example, a Telmisartan-Copper nanoparticle (Tel-Cu-NPs) catalyst has been utilized in the synthesis of naphtho[2,3-g]phthalazine derivatives. mdpi.com While not directly a naphthoate, this illustrates the broader utility of naphthalene-based structures in catalysis.
The following table provides examples of how naphthoic acid derivatives have been utilized in the development of new catalysts and reagents.
| Naphthoate Derivative/Related Compound | Application | Catalytic System/Reagent Type | Key Outcome |
| 7-amino-naphthalene-1,3-disulfonic acid | Synthesis of β-acetamido ketones | Zirconium-based Metal-Organic Framework (MOF) | High catalytic activity and enhanced yield in one-pot Mannich reactions. rsc.org |
| 3,5-dihydroxy-2-naphthoic acid | Enzyme inhibition | Lead compound for Lactate Dehydrogenase (LDH) inhibitors | Demonstrated inhibitory activity against Babesia microti LDH. frontiersin.orgnih.gov |
| Naphthalene-based structures | Synthesis of naphtho[2,3-g]phthalazine derivatives | Telmisartan-Copper Nanoparticle (Tel-Cu-NPs) Catalyst | Efficient synthesis of potential tyrosinase inhibitors. mdpi.com |
Future Perspectives and Emerging Research Directions
Development of Sustainable Synthetic Methodologies for Naphthoate Esters
The chemical industry's increasing emphasis on environmental stewardship necessitates a shift towards greener and more sustainable synthetic protocols. For naphthoate esters, including "Phenyl 4-chloro-1-hydroxy-2-naphthoate," future research will likely focus on methodologies that minimize waste, reduce energy consumption, and utilize renewable resources.
Key Research Thrusts:
Catalytic Systems: Development of novel catalysts, such as biocatalysts or metal-organic frameworks (MOFs), to facilitate the esterification process under milder conditions. These catalysts could offer higher selectivity and recyclability, reducing the environmental footprint.
Alternative Solvents: Exploration of green solvents like ionic liquids, supercritical fluids, or even solvent-free reaction conditions to replace traditional volatile organic compounds. orientjchem.orgbohrium.comnih.gov
Microwave and Ultrasound-Assisted Synthesis: Investigating the application of microwave irradiation and sonication to accelerate reaction times and improve energy efficiency in the synthesis of naphthoate esters. bohrium.comresearchgate.netresearchgate.net
Flow Chemistry: Implementation of continuous flow reactors for the synthesis of "this compound," enabling better control over reaction parameters, improved safety, and easier scalability.
A comparative analysis of potential sustainable synthetic routes is presented in the table below:
| Methodology | Advantages | Challenges |
| Biocatalysis | High selectivity, mild conditions, biodegradable | Enzyme stability, cost |
| Green Solvents | Reduced toxicity and pollution | Recyclability, cost, compatibility |
| Microwave/Ultrasound | Rapid heating, shorter reaction times | Scalability, equipment cost |
| Flow Chemistry | Precise control, enhanced safety, scalability | Initial setup cost, potential for clogging |
Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates
A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of "this compound" is crucial for optimizing processes and designing new reactions. Future research will increasingly rely on advanced in-situ and operando characterization techniques to probe reaction dynamics and identify short-lived intermediates.
Emerging Techniques:
In-situ Spectroscopy: Techniques such as in-situ FTIR, Raman, and NMR spectroscopy can provide real-time information on the concentration of reactants, products, and intermediates, offering insights into reaction kinetics and mechanisms.
Mass Spectrometry: Advanced mass spectrometry techniques, including electrospray ionization (ESI-MS) and atmospheric pressure chemical ionization (APCI-MS), can be employed to detect and characterize transient species in the reaction mixture.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, predict the structures of transition states and intermediates, and complement experimental findings. The study of vicinal ketoesters as key intermediates in natural product synthesis showcases the power of understanding reactive intermediates. nih.govbeilstein-journals.org
In Silico Design and Prediction of Novel Naphthoate Derivatives with Targeted Properties
Computational chemistry and molecular modeling are becoming indispensable tools in the rational design of new molecules with desired functionalities. For "this compound," in silico approaches can accelerate the discovery of new derivatives with enhanced properties for specific applications.
Computational Strategies:
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of naphthoate derivatives with their biological or material properties, enabling the prediction of the activity of novel compounds. mdpi.comresearchgate.netijpsjournal.com
Molecular Docking: This technique can be used to predict the binding affinity and mode of interaction of naphthoate derivatives with biological targets, guiding the design of new therapeutic agents. mdpi.comijfmr.comnih.gov
Materials Informatics: By combining computational screening with machine learning algorithms, it is possible to rapidly screen large virtual libraries of naphthoate derivatives to identify candidates with optimal electronic, optical, or mechanical properties for advanced materials applications. nih.govarxiv.org
The following table outlines the potential applications of in silico designed naphthoate derivatives:
| Application Area | Desired Properties | In Silico Design Approach |
| Pharmaceuticals | High binding affinity, low toxicity | Molecular Docking, QSAR, ADMET prediction |
| Organic Electronics | Tunable bandgap, high charge mobility | DFT calculations, molecular dynamics |
| Fluorescent Probes | High quantum yield, specific targeting | TD-DFT calculations, molecular modeling |
Integration with Supramolecular Chemistry and Nanotechnology for Naphthoate-Based Assemblies
The planar and aromatic nature of the naphthalene (B1677914) core in "this compound" makes it an excellent building block for the construction of ordered supramolecular assemblies and nanomaterials. The functional groups on the molecule provide handles for directing non-covalent interactions.
Future Directions:
Self-Assembly: Investigating the self-assembly of "this compound" and its derivatives into well-defined nanostructures such as nanofibers, nanotubes, and vesicles through hydrogen bonding, π-π stacking, and other non-covalent interactions. rsc.orgmdpi.commdpi.com
Host-Guest Chemistry: Designing naphthoate-based macrocycles or cages that can act as hosts for the selective recognition and binding of guest molecules, with potential applications in sensing and separation.
Functional Nanomaterials: Incorporating "this compound" into polymers, nanoparticles, or surfaces to create functional materials with tailored optical, electronic, or biological properties. The esterification of nanocellulose with naphthoic acid to create fluorescent materials is a prime example of this approach. acs.org
Cross-Disciplinary Research at the Interface of Organic Chemistry and Advanced Materials Science
The future of "this compound" research lies in its integration with other scientific disciplines, particularly materials science. The unique combination of a rigid aromatic core with tunable functional groups makes this compound a promising candidate for a wide range of advanced materials.
Potential Collaborative Research Areas:
Organic Electronics: Exploring the use of "this compound" derivatives as components in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).
Biomaterials: Developing naphthoate-based polymers or hydrogels for applications in drug delivery, tissue engineering, and biosensing.
Smart Materials: Designing materials that respond to external stimuli such as light, heat, or pH, by incorporating photochromic or thermochromic naphthoate derivatives.
The continued exploration of "this compound" and its analogues, driven by these future perspectives, is expected to yield significant advancements in both fundamental chemistry and applied materials science.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Phenyl 4-chloro-1-hydroxy-2-naphthoate, and what analytical methods validate its purity?
- Methodological Answer : The compound is synthesized via esterification of 4-chloro-1-hydroxy-2-naphthoic acid with phenol derivatives under acid-catalyzed conditions. Key purification steps include recrystallization from ethanol or methanol. Characterization involves:
- NMR spectroscopy (¹H/¹³C) to confirm ester bond formation and substituent positions.
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98% required for bioactivity studies).
- FT-IR to verify hydroxyl and carbonyl functional groups .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodological Answer : Stability studies use accelerated degradation protocols:
- pH Stability : Incubate the compound in buffers (pH 2–12) at 25°C for 24–72 hours. Monitor degradation via UV-Vis spectroscopy (λ = 254 nm) .
- Thermal Stability : Perform thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds .
Advanced Research Questions
Q. What experimental design strategies optimize the compound’s antimicrobial activity against Gram-positive bacteria?
- Methodological Answer : Use response surface methodology (RSM) to evaluate factors like concentration, solvent polarity, and incubation time. For example:
-
Central Composite Design : Test MIC (Minimum Inhibitory Concentration) against Staphylococcus aureus (ATCC 25923) and Bacillus subtilis (ATCC 6633) at varying concentrations (10–100 µg/mL).
-
Data Interpretation : Activity is dose-dependent, with MIC values ranging from 20–60 µg/mL depending on substituent positioning (e.g., chloro vs. bromo analogs) .
Pathogen MIC (µg/mL) Solvent System Reference Strain Staphylococcus aureus 55 DMSO/PBS ATCC 25923 Bacillus subtilis 40 DMSO/PBS ATCC 6633 Table 1: Antimicrobial activity of this compound
Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?
- Methodological Answer : Discrepancies often arise from metabolic instability or poor bioavailability. Address this via:
- Comparative Metabolomics : Use LC-MS to identify degradation products in serum vs. buffer.
- Structural Analog Synthesis : Introduce methyl or trifluoromethyl groups to enhance metabolic resistance. Validate with Galleria mellonella infection models .
Q. What computational methods predict the compound’s interaction with bacterial enzyme targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) to simulate binding to S. aureus dihydrofolate reductase (PDB: 3SRW). Key parameters:
- Binding Affinity : Compare ΔG values of the parent compound vs. halogenated analogs.
- Hydrogen Bond Analysis : Identify critical interactions with active-site residues (e.g., Asp27, Leu5) .
Data Contradiction Analysis
Q. Why do structural analogs of this compound show variable activity against fungal pathogens?
- Methodological Answer : Variations in antifungal efficacy (e.g., MIC from 12–55 µg/mL) correlate with:
- LogP Values : Higher lipophilicity improves membrane penetration but may reduce aqueous solubility.
- Steric Effects : Bulky substituents (e.g., bromo at position 4) hinder binding to fungal cytochrome P450 enzymes. Validate via 3D-QSAR modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
